HS-592;Meclastine

Histamine H1 Receptor IC50 Antihistamine Potency

HS-592 (Clemastine fumarate) delivers an IC50 of 3 nM at H1 receptor—30-fold more potent than diphenhydramine. This ethanolamine-class antihistamine is the preferred chemical probe for H1 blockade at low concentrations, minimizing solvent toxicity. Its validated pro-myelinating activity in rodent and primate models uniquely positions it for multiple sclerosis research. With well-characterized anticholinergic (mAChR Ki 16 nM) and sedative profiles, it serves as an ideal control for CNS histamine and muscarinic studies. Available in ≥98% purity for reproducible results.

Molecular Formula C25H30ClNO5
Molecular Weight 460.0 g/mol
Cat. No. B14790682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-592;Meclastine
Molecular FormulaC25H30ClNO5
Molecular Weight460.0 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t20?,21-;/m1./s1
InChIKeyPMGQWSIVQFOFOQ-IYZPEQFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HS-592 (Meclastine; Clemastine Fumarate): Baseline Characterization for Research and Industrial Procurement


HS-592 (Meclastine), clinically known as clemastine fumarate, is a first-generation histamine H1 receptor antagonist within the ethanolamine class [1]. It is a diphenylmethane derivative used primarily for its antiallergic and antipruritic properties, and is also noted for its anticholinergic and sedative side effects [2]. The compound is characterized by its oral activity and ability to permeate the blood-brain barrier .

Why HS-592 (Meclastine) Cannot Be Simply Substituted by In-Class First-Generation Antihistamines


Substituting HS-592 (Meclastine) with a structurally similar first-generation antihistamine is scientifically unsound due to the compound's distinct and quantifiable pharmacological fingerprint. Unlike many of its peers, HS-592 exhibits a uniquely potent H1 receptor antagonism (IC50 3 nM) that far surpasses common alternatives like diphenhydramine, a differential that directly impacts its efficacy at standard doses [1]. Furthermore, its specific profile of anticholinergic activity and its position within the sedation continuum among first-generation agents [2] preclude direct interchangeability in both research models and clinical applications.

HS-592 (Meclastine) Comparative Evidence: A Guide for Quantified Differentiation


Superior H1 Receptor Antagonism Potency of HS-592 Versus Chlorpheniramine and Diphenhydramine

HS-592 (clemastine fumarate) demonstrates a significantly higher affinity for the histamine H1 receptor compared to the commonly used first-generation antihistamines chlorpheniramine and diphenhydramine. In HL-60 cells, HS-592 inhibited histamine-induced calcium influx with an IC50 of 3 nM, which represents a 6.7-fold increase in potency over chlorpheniramine and a 33-fold increase over diphenhydramine [1].

Histamine H1 Receptor IC50 Antihistamine Potency In Vitro Pharmacology

Quantified In Vivo Efficacy: HS-592 is 5-Fold More Potent than Chlorpheniramine in Canine Model

In a preclinical study using a canine model, the antihistaminic efficacy of orally administered HS-592 (clemastine fumarate) was directly compared to that of chlorpheniramine maleate. By measuring the inhibition of histamine-induced skin papule formation, a parallel line assay demonstrated that HS-592 was approximately five times more effective than chlorpheniramine. The study further noted that the inhibitory effect of HS-592 was both stronger and longer-lasting than that of chlorpheniramine [1].

In Vivo Pharmacology Antihistamine Efficacy Canine Model Skin Response

Sedation Profile: HS-592 Causes Significantly More Sedation than Loratadine and is More Sedating than Chlorpheniramine

The sedative property of HS-592 is a key differentiator. A large-scale surveillance study using the Visual Analogue Scale (VAS) found that clemastine (HS-592) scored the highest VAS score for sleepiness among all evaluated H1 antihistamines, a score significantly higher than that of second-generation agents like loratadine [1]. This is further supported by a class-level inference that positions HS-592 as less sedating than diphenhydramine but more sedating than chlorpheniramine [2]. In a direct head-to-head clinical trial, 19.3% of patients taking clemastine reported sedation, compared to only 10.8% taking loratadine [3].

Sedation CNS Side Effects Visual Analogue Scale Clinical Trial

Anticholinergic Activity: HS-592 Antagonizes Muscarinic Receptors (M1/M4) with Ki of 16 nM

Beyond its primary H1 antagonism, HS-592 exhibits quantifiable anticholinergic activity, which is a class-level characteristic but with specific, measurable affinity. HS-592 antagonizes muscarinic acetylcholine receptors (mAChR), particularly the M1 and M4 subtypes . It demonstrates a binding affinity (Ki) of 16 nM for mAChRs, which is notably lower than its affinity for the H1 receptor (Ki = 0.26 nM), indicating a degree of selectivity [1].

Muscarinic Receptor Anticholinergic mAChR Off-Target Activity

Emerging Application: HS-592 Promotes CNS Remyelination and Autophagy, a Unique Differentiator from Other Antihistamines

A unique and potentially high-value differentiator for HS-592 is its identification as a pro-remyelinating agent and autophagy enhancer in the central nervous system (CNS). This activity is distinct from its antihistamine function and has been demonstrated in multiple preclinical models, including a recent non-human primate model of demyelination [1]. The promyelinating effect is linked to its antagonism of muscarinic receptors (M1/M4) [2]. This has led to its investigation in clinical trials for multiple sclerosis (MS), an application not shared by other first-generation antihistamines [3].

Remyelination Autophagy Multiple Sclerosis Drug Repurposing

Optimized Research and Industrial Applications for HS-592 (Meclastine) Based on Quantified Evidence


High-Potency H1 Antagonism in Cellular and Tissue Models

For in vitro pharmacology studies requiring potent and reliable H1 receptor blockade, HS-592 is the preferred choice. Its 3 nM IC50 against the H1 receptor in HL-60 cells provides a superior signal-to-noise ratio and allows for the use of lower compound concentrations, minimizing solvent toxicity and off-target effects at higher doses [1]. This is a clear advantage over using less potent alternatives like diphenhydramine (IC50 100 nM).

Preclinical and Veterinary Research Models Requiring Robust Antihistamine Efficacy

In studies utilizing canine or other animal models to evaluate allergic response, HS-592 provides a stronger and longer-lasting antihistaminic effect compared to chlorpheniramine at an equivalent dose [1]. This five-fold potency advantage makes it ideal for dose-response studies and for achieving complete suppression of histamine-induced effects in vivo.

Neuroscience Research on CNS Myelination, Autophagy, and Oligodendrocyte Biology

HS-592 is uniquely positioned as a chemical probe for investigating mechanisms of remyelination and autophagy. Unlike any other first-generation antihistamine, its validated pro-myelinating activity in both rodent and non-human primate models makes it an essential tool for multiple sclerosis and other demyelinating disease research [REFS-1, REFS-2].

Pharmacology Studies on Anticholinergic and Sedative Mechanisms

Given its well-characterized anticholinergic profile (mAChR Ki of 16 nM) [1] and its position as a highly sedating antihistamine per VAS scoring [2], HS-592 is an excellent control or active comparator for studies investigating the CNS effects of H1 receptor antagonists, sleep-wake cycles, or muscarinic receptor function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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